Rel-(-)-(2R,3S)-3-(benzyloxy)-2-methylazetidine
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Overview
Description
Rel-(-)-(2R,3S)-3-(benzyloxy)-2-methylazetidine is a chiral azetidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(-)-(2R,3S)-3-(benzyloxy)-2-methylazetidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural sources or synthesized via asymmetric synthesis.
Formation of Azetidine Ring: The key step involves the formation of the azetidine ring. This can be achieved through cyclization reactions, often using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Introduction of Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, typically using benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-(-)-(2R,3S)-3-(benzyloxy)-2-methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the benzyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups, using reagents like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), lithium aluminum hydride (LiAlH4)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Azide derivatives, alcohols
Scientific Research Applications
Rel-(-)-(2R,3S)-3-(benzyloxy)-2-methylazetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Rel-(-)-(2R,3S)-3-(benzyloxy)-2-methylazetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Rel-(-)-(2R,3S)-3-(benzyloxy)-2-methylazetidine: Unique due to its specific chiral configuration and functional groups.
Other Azetidine Derivatives: Compounds like 3-(benzyloxy)-2-methylazetidine and 3-(methoxy)-2-methylazetidine share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness
This compound stands out due to its specific chiral configuration, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2S,3R)-2-methyl-3-phenylmethoxyazetidine |
InChI |
InChI=1S/C11H15NO/c1-9-11(7-12-9)13-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |
InChI Key |
QYCXFNQODGSKBY-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CN1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1C(CN1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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